molecular formula C27H35Br2N3 B12756236 4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide CAS No. 174657-52-4

4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide

Cat. No.: B12756236
CAS No.: 174657-52-4
M. Wt: 561.4 g/mol
InChI Key: HHIOIZKFEAHPEM-UHFFFAOYSA-N
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Description

4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo-benzimidazole core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction typically requires a base such as sodium methoxide (MeONa) in butanol (BuOH) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrrolo-benzimidazole core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a CDK4 inhibitor, it may interfere with the cell cycle, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

174657-52-4

Molecular Formula

C27H35Br2N3

Molecular Weight

561.4 g/mol

IUPAC Name

2-tert-butyl-3-phenyl-4-(2-piperidin-1-ylethyl)pyrrolo[1,2-a]benzimidazole;dihydrobromide

InChI

InChI=1S/C27H33N3.2BrH/c1-27(2,3)22-20-30-24-15-9-8-14-23(24)29(19-18-28-16-10-5-11-17-28)26(30)25(22)21-12-6-4-7-13-21;;/h4,6-9,12-15,20H,5,10-11,16-19H2,1-3H3;2*1H

InChI Key

HHIOIZKFEAHPEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=C1C4=CC=CC=C4)CCN5CCCCC5.Br.Br

Origin of Product

United States

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